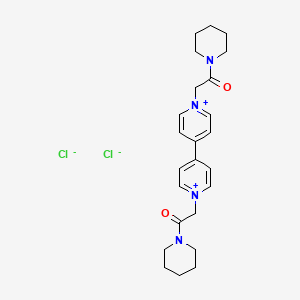
1,1'-Di(pentamethylenecarbamoylmethyl)-4,4'-dipyridylium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its two pyridyl groups connected through a pentamethylenecarbamoylmethyl bridge, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride typically involves the reaction of 4,4’-dipyridyl with pentamethylenecarbamoylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous or alcoholic solutions of nucleophiles under mild heating.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridyl derivatives.
Substitution: Formation of substituted pyridyl compounds depending on the nucleophile used.
Scientific Research Applications
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium bromide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium iodide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium sulfate
Uniqueness
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is unique due to its specific chloride ion, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly suitable for certain applications where chloride ions play a crucial role.
Properties
CAS No. |
4636-79-7 |
|---|---|
Molecular Formula |
C24H32Cl2N4O2 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[4-[1-(2-oxo-2-piperidin-1-ylethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-1-piperidin-1-ylethanone;dichloride |
InChI |
InChI=1S/C24H32N4O2.2ClH/c29-23(27-11-3-1-4-12-27)19-25-15-7-21(8-16-25)22-9-17-26(18-10-22)20-24(30)28-13-5-2-6-14-28;;/h7-10,15-18H,1-6,11-14,19-20H2;2*1H/q+2;;/p-2 |
InChI Key |
VJKICDAEGCYPEK-UHFFFAOYSA-L |
Canonical SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4CCCCC4.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


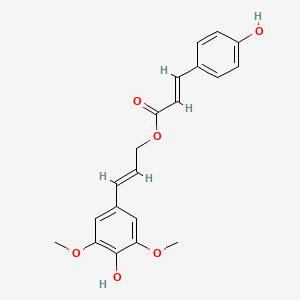
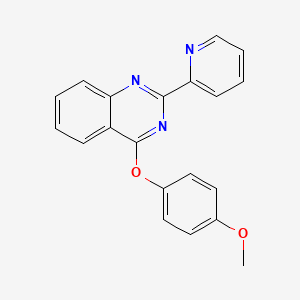

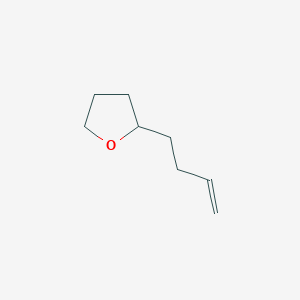
![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)
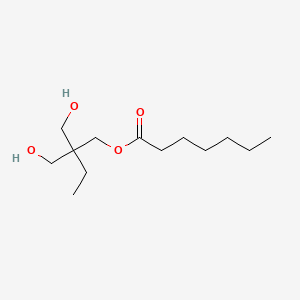

![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)

![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)

